1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one
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Overview
Description
Preparation Methods
The synthesis of 1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one involves several steps. One common method includes the cyclization of 2-aminobenzonitrile with isobutylamine under specific conditions to form the imidazoquinoline core . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of imidazoquinoline chemistry and its derivatives.
Medicine: Imiquimod is extensively studied for its antiviral and antitumor properties.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one involves the activation of toll-like receptor 7 (TLR7) on immune cells . This activation leads to the production of proinflammatory cytokines and the activation of nuclear factor kappa B (NF-κB), which in turn stimulates an immune response . The compound does not have direct antiviral activity but enhances the body’s immune response to fight infections and tumors .
Comparison with Similar Compounds
1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one is unique among imidazoquinoline compounds due to its specific immunomodulatory properties. Similar compounds include:
Resiquimod: Another imidazoquinoline compound with similar immunomodulatory effects but different chemical structure and potency.
Gardiquimod: A TLR7 agonist with similar applications but different pharmacokinetic properties.
These compounds share some similarities in their mechanisms of action but differ in their chemical structures, potency, and specific applications .
Properties
Molecular Formula |
C14H15N3O |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C14H15N3O/c1-9(2)7-17-8-15-12-13(17)10-5-3-4-6-11(10)16-14(12)18/h3-6,8-9,12H,7H2,1-2H3 |
InChI Key |
OAJMKQSICZHJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2C1=C3C=CC=CC3=NC2=O |
Origin of Product |
United States |
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